molecular formula C11H17N B1499732 Benzenemethanamine,  3-methyl--alpha--propyl-

Benzenemethanamine, 3-methyl--alpha--propyl-

Cat. No.: B1499732
M. Wt: 163.26 g/mol
InChI Key: FZQMOGSNLHVEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Propyl-m-methylbenzylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a propyl group and a methyl group attached to the benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 3-methyl--alpha--propyl- can be achieved through several methods. One common approach is the reductive amination of a carbonyl compound. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a nickel catalyst . Another method involves the alkylation of benzylamine with a suitable alkyl halide under basic conditions .

Industrial Production Methods: Industrial production of Benzenemethanamine, 3-methyl--alpha--propyl- typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Alpha-Propyl-m-methylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-methyl--alpha--propyl- involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Alpha-Methylbenzylamine
  • Alpha-Ethylbenzylamine
  • Alpha-Phenylethylamine

Comparison: Alpha-Propyl-m-methylbenzylamine is unique due to the presence of both a propyl and a methyl group, which can influence its chemical reactivity and biological activity. Compared to alpha-Methylbenzylamine and alpha-Ethylbenzylamine, the propyl group provides additional steric hindrance and hydrophobicity, potentially altering its interaction with molecular targets .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(3-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H17N/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4,6-8,11H,3,5,12H2,1-2H3

InChI Key

FZQMOGSNLHVEOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC(=C1)C)N

Origin of Product

United States

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